molecular formula C18H16N4O2 B2658715 1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one CAS No. 1171625-28-7

1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one

Cat. No.: B2658715
CAS No.: 1171625-28-7
M. Wt: 320.352
InChI Key: CENHASYQQSVJIQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted with a 3-methylphenyl group at position 1 and a 5-pyridin-2-yl-1,2,4-oxadiazole moiety at position 2. The structural complexity arises from the oxadiazole ring, a bioisostere for amide or ester groups, which enhances metabolic stability and binding affinity.

Properties

IUPAC Name

1-(3-methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-5-4-6-14(9-12)22-11-13(10-16(22)23)17-20-18(24-21-17)15-7-2-3-8-19-15/h2-9,13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENHASYQQSVJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NOC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Core: This could be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Methylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Synthesis of the Pyridinyl-oxadiazolyl Moiety: This could be synthesized separately through a series of reactions involving pyridine and oxadiazole precursors, followed by coupling to the pyrrolidinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as halogenation with chlorine or bromine.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible development as a drug candidate for treating diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Weight logP Substituents (Pyrrolidinone/Oxadiazole) Key Features
Target Compound ~334.37* ~4.3† 3-Methylphenyl / Pyridin-2-yl Pyridine enhances polarity; methyl boosts lipophilicity
1-(3-Chloro-4-fluorophenyl)-4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one 371.8 4.3025 3-Chloro-4-fluorophenyl / 3-Methylphenyl Halogens increase logP; higher molecular weight
1-(3-Chlorophenyl)-4-{4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one 464.95 N/A 3-Chlorophenyl / Piperidine-linked oxadiazole Bulky piperidine reduces bioavailability
4-(5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one ~323.33 N/A Phenyl / 2-Fluorophenyl Fluorine enhances electronic effects

*Estimated based on molecular formula (C19H18N4O2).
†Estimated from analogs with similar substituents.

Key Observations:
  • Halogen vs. Methyl Substitution : The 3-chloro-4-fluorophenyl analog (MW 371.8) has a higher logP (4.3) than the target compound, indicating increased lipophilicity due to halogen atoms. This may improve membrane permeability but reduce aqueous solubility.
  • Piperidine vs. Pyrrolidinone Linkers: Piperidine-containing analogs (e.g., L703-0374, MW 464.95) exhibit higher molecular weights and steric bulk, likely diminishing blood-brain barrier penetration.
  • Pyridine Position Matters : The pyridin-2-yl group in the target compound offers a distinct hydrogen-bonding profile compared to pyridin-4-yl analogs (e.g., ), which may alter target engagement.

Biological Activity

1-(3-Methylphenyl)-4-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy. The unique structural features of this compound, including the oxadiazole and pyrrolidine moieties, suggest diverse mechanisms of action and interactions with biological targets.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C16H16N4OC_{16}H_{16}N_4O, and it features a pyrrolidine ring linked to both a methylphenyl group and a pyridine-substituted oxadiazole.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation and survival .
  • Receptor Interaction : The compound may also engage in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity to target receptors involved in cellular signaling pathways.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with compounds containing the oxadiazole scaffold:

  • Anticancer Activity :
    • Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 0.12μM0.12\mu M to 15.63μM15.63\mu M against MCF-7 breast cancer cells .
    • Mechanistic studies indicate that these compounds induce apoptosis through pathways involving p53 activation and caspase cleavage .
  • Antimicrobial Properties :
    • Oxadiazole derivatives have exhibited antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects :
    • Some studies suggest that these compounds may also possess anti-inflammatory properties, contributing to their therapeutic potential in various diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

Study 1: Anticancer Activity

A study published in MDPI demonstrated that specific 1,3,4-oxadiazole derivatives exhibited higher biological activity than doxorubicin against MCF-7 cells. The most effective compounds showed IC50 values comparable to known anticancer agents .

Study 2: Mechanism-Based Approaches

Research focusing on mechanism-based approaches for anticancer drugs highlighted the importance of targeting multiple enzymes involved in cancer progression. The hybridization of oxadiazoles with other pharmacophores was shown to enhance efficacy by targeting thymidylate synthase and HDACs .

Data Tables

Biological ActivityIC50 Values (μM)Target Cell Lines
Anticancer0.12 - 15.63MCF-7
AntimicrobialVariesVarious Pathogens
Anti-inflammatoryNot quantifiedIn vitro Models

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